molecular formula C4H12Cl2N2O B042857 (3S,4S)4-Amino-3-Pyrrolidinol Dihydrochloride CAS No. 220812-21-5

(3S,4S)4-Amino-3-Pyrrolidinol Dihydrochloride

Cat. No. B042857
M. Wt: 175.05 g/mol
InChI Key: ZIAZOHSJJZWBPV-RGVONZFCSA-N
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Description

Pyrrolidine derivatives, including compounds like "(3S,4S)4-Amino-3-Pyrrolidinol Dihydrochloride," are significant in organic chemistry due to their potential applications in pharmaceuticals, material science, and as intermediates in organic synthesis. These compounds often exhibit unique chemical reactivity and biological activity, making them a focal point of synthetic organic chemistry research.

Synthesis Analysis

The synthesis of pyrrolidine derivatives involves various strategies, including base-promoted reactions, asymmetric synthesis from amino acids, and multi-component reactions. For instance, base-mediated cascade reactions of coumarins with α-aminomaleimides allow efficient synthesis of pyrrolidine derivatives through domino-style formation of C-C/C-N bonds (Alizadeh & Rostampoor, 2023). Similarly, asymmetric synthesis routes starting from trans-4-hydroxy-L-proline have been developed to introduce regio- and stereoselective functional groups, leading to potential glycosidase inhibitors (Curtis et al., 2007).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is analyzed through X-ray crystallography and NMR spectroscopy, providing insights into their three-dimensional configuration and electronic properties. The structural analysis aids in understanding the reactivity and interaction of these compounds with biological targets.

Chemical Reactions and Properties

Pyrrolidine derivatives participate in a wide range of chemical reactions, including nucleophilic substitution, Michael addition, N-cyclization, and elimination. Their chemical properties are influenced by the presence of amino and hydroxy groups, which can lead to various interactions and transformations, such as acylation, decarboxylation, and isomerization processes (Jones et al., 1990).

Scientific Research Applications

Synthesis and Molecular Docking Studies

The compound and its derivatives have been synthesized and evaluated for their biological activity through molecular docking studies. These studies have shown that certain derivatives have potential as cholinesterase inhibitors, anti-inflammatory, and anticonvulsant agents. Specifically, compounds containing acridine and pyrrolidine-2,5-diones fragments have shown good binding energy and hydrogen bonds with desired amino acid residues, exceeding the indicators of literature data in terms of biological activity (N. Smetanin et al., 2021).

General Approach for Synthesis

A general and efficient stereoselective approach for the synthesis of (3S,4S) and (3S,4R)-3-methoxy-4-methylamino pyrrolidines has been described, demonstrating the chemical versatility of these compounds in forming part of the structure of AG-7352, a naphthyridine antitumor agent, and quinoline antibacterial compounds (A. R. Kumar et al., 2003).

Pyrrole and Pyrrole Derivatives

Pyrrolidine derivatives, which include the core structure of "(3S,4S)4-Amino-3-Pyrrolidinol Dihydrochloride," are crucial in the synthesis of biologically significant molecules like heme and chlorophyll. Their preparation often involves the condensation of amines with carbonyl-containing compounds, indicating their broad utility in organic synthesis and medicinal chemistry (L. R. Anderson & Kou-Chang Liu, 2000).

Glycosidase Inhibitors

Derivatives of (3S,4S)4-Amino-3-Pyrrolidinol have been explored for their potential as glycosidase inhibitors. The synthesis of diastereoisomers of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidine demonstrated moderate inhibitory activity against beta-galactosidase, showcasing the compound's relevance in the development of new therapeutic agents (K. Curtis et al., 2007).

Organocatalysts

4-Hydroxyproline-derived amino acids and amino amides, similar in structure to "(3S,4S)4-Amino-3-Pyrrolidinol Dihydrochloride," have been used as organocatalysts for asymmetric reactions. These compounds have found applications in green chemistry and technology due to their ability to catalyze reactions under homogeneous or heterogeneous conditions, including aldol reactions and Michael additions (S. Zlotin, 2015).

Targeted Protein Degradation

The synthesis and molecular properties of prolines containing both hydroxylation and fluorination modifications have been studied for their impact on molecular recognition by biological systems. These modifications affect the stereochemistry-dependent molecular recognition of proline-containing molecules, indicating the potential of "(3S,4S)4-Amino-3-Pyrrolidinol Dihydrochloride" derivatives in medicinal and biological chemistry, particularly in the development of drugs for targeted protein degradation (A. Testa et al., 2018).

Safety And Hazards

For safety and hazard information, it’s best to refer to resources like PubChem or the supplier’s material safety data sheet.

properties

IUPAC Name

[(3S,4S)-4-hydroxypyrrolidin-1-ium-3-yl]azanium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.2ClH/c5-3-1-6-2-4(3)7;;/h3-4,6-7H,1-2,5H2;2*1H/t3-,4-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAZOHSJJZWBPV-RGVONZFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C[NH2+]1)O)[NH3+].[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](C[NH2+]1)O)[NH3+].[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)4-Amino-3-Pyrrolidinol Dihydrochloride

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